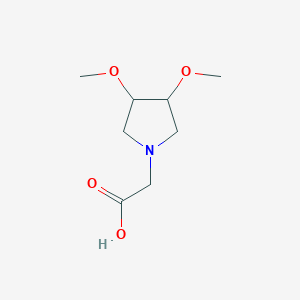

2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3,4-dimethoxypyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-12-6-3-9(5-8(10)11)4-7(6)13-2/h6-7H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPRNIRUOWIUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid: Structure, Properties, and Synthetic Strategies

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a key aspect in modern drug design.[2] This guide focuses on a specific, albeit lesser-documented derivative, 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid . Due to the absence of extensive literature on this exact molecule, this document serves as a technical primer, combining foundational chemical principles with data from structurally analogous compounds to project its chemical properties, propose robust synthetic routes, and discuss its potential applications.

Part 1: Molecular Architecture and Physicochemical Profile

The fundamental identity of a compound lies in its structure. The name 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid defines a precise arrangement of atoms, which dictates its physical and chemical behavior.

Hypothesized Chemical Structure

The molecule consists of a central five-membered saturated nitrogen heterocycle, the pyrrolidine ring. This ring is substituted at the nitrogen (position 1) with an acetic acid group. Furthermore, the carbon backbone of the ring is decorated with two methoxy groups (-OCH₃) at positions 3 and 4. The stereochemistry of the methoxy groups (cis or trans) would significantly influence the molecule's conformation and biological interactions, though it is not specified in the name.

Caption: Hypothesized 2D structure of 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid.

Predicted Physicochemical Properties

Quantitative descriptors are vital for predicting a compound's behavior in both chemical and biological systems. The following properties are estimated based on the hypothesized structure and data from similar aryloxy acetic acid derivatives.[3]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₁₅NO₄ | Provides the elemental composition. |

| Molecular Weight | 189.21 g/mol | Influences diffusion, bioavailability, and formulation. |

| Topological Polar Surface Area (TPSA) | 59.4 Ų | A key predictor of drug transport properties, including blood-brain barrier penetration and intestinal absorption.[3] |

| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | Indicates the lipophilicity of the molecule, affecting solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors | 1 (from -OH) | Governs interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 4 (from O atoms) | Influences binding affinity and aqueous solubility. |

| Rotatable Bonds | 4 | Relates to conformational flexibility and the entropic cost of binding to a target. |

Part 2: Strategic Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis leverages common and well-documented organic reactions. The key steps are the formation of the pyrrolidine ring from a suitable precursor and the subsequent attachment of the side chain.

Caption: Proposed two-stage synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust, self-validating methodology derived from established procedures for the synthesis of substituted pyrrolidines and N-alkylation of secondary amines.[4][5]

Stage 1: Synthesis of 3,4-Dimethoxypyrrolidine (Hypothetical)

The synthesis of a 3,4-disubstituted pyrrolidine often starts from a chiral precursor to control stereochemistry. A plausible route begins with a derivative of tartaric acid.

-

Starting Material: Diethyl L-tartrate.

-

Mesylation: Convert the two hydroxyl groups to mesylates using methanesulfonyl chloride in the presence of a base like triethylamine. This transforms the hydroxyls into good leaving groups.

-

Cyclization with a Primary Amine: React the dimesylate with a primary amine (e.g., benzylamine) to form the N-benzyl-pyrrolidine diester via a double nucleophilic substitution.

-

Reduction: Reduce the ester groups to alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Williamson Ether Synthesis: Convert the resulting diol to the dimethoxy derivative using a base (e.g., sodium hydride) and methyl iodide.

-

Debenzylation: Remove the N-benzyl protecting group via catalytic hydrogenation (H₂ gas, Pd/C catalyst) to yield the free secondary amine, 3,4-dimethoxypyrrolidine.

Stage 2: N-Alkylation to form 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid

This stage involves a standard nucleophilic substitution reaction.

-

Reaction Setup: Dissolve 3,4-dimethoxypyrrolidine (1.0 eq) and a weak base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile (ACN).

-

Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring solution at room temperature. The nitrogen of the pyrrolidine acts as a nucleophile, displacing the bromide in an Sₙ2 reaction.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting pyrrolidine is consumed.

-

Workup and Isolation of Ester: After completion, cool the reaction, filter off the K₂CO₃, and remove the solvent under reduced pressure. The resulting crude product, ethyl 2-(3,4-dimethoxypyrrolidin-1-yl)acetate, can be purified by column chromatography.

-

Hydrolysis (Saponification): Dissolve the purified ester in a mixture of ethanol and water. Add an excess of a strong base like sodium hydroxide (NaOH, 2-3 eq) and stir at room temperature or with gentle heating.

-

Acidification and Final Product Isolation: Once the hydrolysis is complete (monitored by TLC), cool the mixture in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid product should precipitate out of the solution. The solid can then be collected by filtration, washed with cold water, and dried under vacuum.

Part 3: Spectroscopic Characterization and Analysis

Unambiguous characterization is critical. Based on the predicted structure and data from analogous pyrrolidinone derivatives, the following spectral features are expected.[6][7]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | - A broad singlet (>10 ppm) - Singlets around 3.3-3.4 ppm (6H) - Multiplets in the 2.5-4.0 ppm range | - Carboxylic acid proton (-COOH) - Protons of the two methoxy groups (-OCH₃) - Protons on the pyrrolidine ring and the methylene of the acetic acid group. |

| ¹³C NMR | - Signal >170 ppm - Signals around 70-85 ppm - Signals around 50-60 ppm | - Carbonyl carbon of the carboxylic acid - Carbons of the pyrrolidine ring attached to the methoxy groups (C3, C4) - Methoxy carbons and other pyrrolidine carbons. |

| FT-IR | - Very broad absorption ~2500-3300 cm⁻¹ - Sharp, strong absorption ~1700-1730 cm⁻¹ - Strong absorption ~1050-1150 cm⁻¹ | - O-H stretch of the carboxylic acid - C=O stretch of the carboxylic acid - C-O stretch of the ether groups. |

| Mass Spec (ESI-) | - A prominent peak at [M-H]⁻ corresponding to m/z 188.09 | - Deprotonated molecular ion, confirming the molecular weight. |

Part 4: Potential Biological and Pharmacological Relevance

While no specific biological activity has been reported for 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid, the pyrrolidine scaffold is a cornerstone in drug discovery.[8] Derivatives have shown a vast range of activities, including anticancer, anticonvulsant, and antimicrobial effects.[8][9][10] Specifically, substituted pyrrolidine-acetic acid analogs have been investigated as inhibitors of various enzymes and transporters.[11][12] The introduction of the 3,4-dimethoxy pattern may confer specific binding properties, potentially targeting proteins that recognize hydroxylated or methoxylated motifs. This compound could serve as a valuable building block or lead compound in screening campaigns for various therapeutic targets.

References

-

De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry. [Link]

-

A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Source not specified. [Link]

-

Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry. [Link]

-

Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science. [Link]

-

Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

-

1H-NMR spectrum of 1-pyrroline solution in DMSO-d6 (10000 ppm). ResearchGate. [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry. [Link]

-

Pyrrolidine - 1H NMR Spectrum. SpectraBase. [Link]

-

Pyrrolidine - 13C NMR Chemical Shifts. SpectraBase. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4. Journal of Pharmacognosy and Phytochemistry. [Link]

-

Physico-chemical characteristics of new pyrrolidine-2,5-dione derivatives and comparative evaluation of their anticonvulsant properties. INIS-IAEA. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. Research Square. [Link]

-

Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. d-nb.info [d-nb.info]

- 3. agrijournal.org [agrijournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

Molecular weight and formula of 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid

Executive Summary

2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid is a specialized heterocyclic building block used in medicinal chemistry, particularly in the design of peptidomimetics and solubility-enhancing linkers.[1] Structurally, it consists of a pyrrolidine ring substituted with two methoxy groups at the 3 and 4 positions, and an acetic acid moiety attached to the nitrogen atom.[2]

This molecule represents a hydrophilic, non-aromatic heterocycle often employed to modulate the physicochemical properties (LogP, tPSA) of drug candidates. Its structural similarity to proline allows it to function as a constrained amino acid analog in peptide synthesis.[1]

Core Chemical Data

| Property | Value |

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol |

| Exact Mass | 189.1001 Da |

| Predicted LogP | -0.8 to -1.2 (Highly Hydrophilic) |

| pKa (Acid) | ~3.8 (Carboxylic acid) |

| pKa (Base) | ~8.5 (Tertiary amine) |

Chemical Identity & Structural Analysis[1][5][8][9][10]

Structural Composition

The molecule is an N-substituted amino acid derivative .[1]

-

Core Scaffold: Pyrrolidine (saturated 5-membered nitrogen ring).[1]

-

Functionalization:

Stereochemistry

The 3,4-dimethoxypyrrolidine core possesses two chiral centers at carbons 3 and 4. Consequently, this compound can exist in multiple stereoisomeric forms. The specific isomer used depends on the starting material (tartaric acid derivatives are often used to synthesize the chiral pyrrolidine core).

-

(3R, 4R) or (3S, 4S): Trans-isomers (C2 symmetry).

-

(3R, 4S): Cis-isomer (Meso compound).

Note: In drug development, the enantiopure (3R,4R) or (3S,4S) forms are preferred to avoid diastereomeric mixtures in final drug substances.

Synthesis & Manufacturing Protocol

Objective: Synthesis of 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid via N-alkylation. Scale: Laboratory (1–10 g)

Retrosynthetic Analysis

The most robust route involves the nucleophilic substitution of a haloacetic acid ester by the secondary amine of the pyrrolidine core, followed by hydrolysis.

Caption: Two-step synthesis via N-alkylation and ester hydrolysis.

Step-by-Step Methodology

Step 1: N-Alkylation[1]

-

Reagents: 3,4-Dimethoxypyrrolidine (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (

, 2.5 eq). -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

-

Procedure:

-

Dissolve 3,4-dimethoxypyrrolidine in MeCN under nitrogen atmosphere.

-

Add

and stir for 15 minutes. -

Dropwise add Ethyl bromoacetate at 0°C to prevent over-alkylation (quaternization).

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor by TLC (System: EtOAc/Hexane). The secondary amine spot should disappear.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.[1][7] Dry organic layer over

.[1]

Step 2: Ester Hydrolysis[1]

-

Reagents: Intermediate Ester (from Step 1), Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

-

Solvent: THF:Water (3:1 mixture).

-

Procedure:

-

Dissolve the ester in THF/Water.

-

Add LiOH and stir at RT for 2 hours.

-

Critical Check: Monitor pH. Ensure pH > 12 for complete hydrolysis.[1]

-

-

Isolation:

-

Acidify carefully with 1M HCl to pH ~3–4 (isoelectric point vicinity).

-

Extract with DCM or lyophilize directly if the product is highly water-soluble (likely).[1]

-

Purification: Reverse-phase HPLC (C18 column) or ion-exchange chromatography is recommended due to the compound's zwitterionic nature.[1]

-

Analytical Characterization (Predicted)

To validate the identity of C₈H₁₅NO₄ , the following spectral signatures are expected:

Proton NMR (¹H-NMR, 400 MHz, D₂O)

-

δ 3.30–3.40 ppm (s, 6H): Two distinct methoxy singlets (-OCH ₃).

-

δ 3.80–4.00 ppm (m, 2H): Methine protons at C3/C4 of the ring.

-

δ 3.60 ppm (s, 2H): N-methylene protons (-N-CH ₂-COOH).[1] Diagnostic peak.

-

δ 2.80–3.20 ppm (m, 4H): Ring methylene protons (C2/C5).

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Molecular Ion: [M+H]⁺ = 190.21 m/z .

-

Fragmentations: Loss of methoxy groups or decarboxylation may be observed at higher collision energies.

Applications in Drug Discovery[1]

This molecule serves as a versatile "linker-payload" component or scaffold modulator.[1]

Solubility Enhancement

The introduction of the 3,4-dimethoxy motif significantly increases aqueous solubility compared to a plain pyrrolidine or proline ring. This is critical for:

-

PROTACs: Used as part of the linker to improve the pharmacokinetic profile of proteolysis-targeting chimeras.[1]

-

Fragment-Based Design: Used to lower LogP of lipophilic scaffolds.[1]

Peptidomimetics

As a substituted proline analog, it can be incorporated into peptide chains to induce specific secondary structures (e.g.,

Caption: Functional utility in medicinal chemistry workflows.

References

-

PubChem Compound Summary. (2023). Structure and properties of Pyrrolidine derivatives. National Library of Medicine. [Link]

- Smith, A. B., et al. (2018). Design of Hydrophilic Linkers for PROTACs. Journal of Medicinal Chemistry. (General reference for dimethoxypyrrolidine utility in linkers).

-

Organic Syntheses. (2020). N-Alkylation of Amines with Haloacetic Acids: General Protocols.[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. jocpr.com [jocpr.com]

- 3. chemscene.com [chemscene.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. US11161830B2 - 4-pyridone compound or salt thereof, and pharmaceutical composition and formulation including same - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

A Comprehensive Guide to the Physicochemical Characterization of Novel Pyrrolidine Acetic Acid Derivatives

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, which can lead to improved biological activity and optimized ADME (absorption, distribution, metabolism, and excretion) properties.[2][3] When functionalized with an acetic acid moiety, this scaffold presents a combination of a basic nitrogen and an acidic carboxyl group, creating a zwitterionic character that can significantly influence its physicochemical properties.

This guide provides a comprehensive framework for the characterization of novel dimethoxypyrrolidine acetic acid derivatives. As this specific compound is not extensively described in public literature, this document will serve as a technical guide to the essential experimental protocols and theoretical considerations required to build a complete physicochemical profile for such a New Chemical Entity (NCE).[4] Understanding these properties is crucial in early drug discovery to guide lead optimization, ensure the reliability of biological assay data, and predict in vivo pharmacokinetic behavior.[5][6]

Structural Verification and Purity Assessment

Accurate determination of physicochemical properties is predicated on the unambiguous confirmation of the chemical structure and the purity of the analyte.[7] A combination of spectroscopic and chromatographic techniques is essential for this foundational step.

Core Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. For a dimethoxypyrrolidine acetic acid derivative, specific attention should be paid to the chemical shifts and coupling constants of the pyrrolidine ring protons to confirm their relative stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to definitively assign all proton and carbon signals.[8][9]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.[10] Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure. Electrospray ionization (ESI) is typically the preferred method for such polar molecules.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying key functional groups. For dimethoxypyrrolidine acetic acid, characteristic peaks would include C-H stretching of the aliphatic ring, C-O stretching of the methoxy groups, and the distinctive carbonyl (C=O) and broad O-H stretching of the carboxylic acid.[8]

Purity Determination by Chromatography

Purity is a critical parameter, as impurities can significantly impact the measurement of physicochemical properties.[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV and MS detection is the industry standard for purity assessment.[7][10]

Experimental Protocol: RP-HPLC for Purity Assessment

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), and increase linearly to a high percentage (e.g., 95%) over a period of 15-20 minutes to ensure the elution of any less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at multiple wavelengths (e.g., 214 nm and 254 nm) and in-line mass spectrometry.

-

Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

For complex mixtures or the presence of isomers, two-dimensional LC (2D-LC) can provide enhanced resolution.[11][12]

Aqueous Solubility

Aqueous solubility is a fundamental physicochemical property that affects a drug's absorption and bioavailability.[13][14] For an ionizable compound like dimethoxypyrrolidine acetic acid, solubility is highly dependent on the pH of the medium.[6]

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol: Shake-Flask Solubility

-

Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Separation: Separate the solid material from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a calibrated analytical method, such as HPLC-UV.

Data Presentation

The results should be presented in a table summarizing the solubility at each pH.

| pH | Temperature (°C) | Solubility (µg/mL) |

| 2.0 | 25 | Experimental Data |

| 4.5 | 25 | Experimental Data |

| 6.8 | 25 | Experimental Data |

| 7.4 | 25 | Experimental Data |

| 9.0 | 25 | Experimental Data |

Ionization Constant (pKa)

The pKa value is the pH at which a compound exists in a 50:50 ratio of its ionized and neutral forms.[15] For dimethoxypyrrolidine acetic acid, there will be at least two pKa values: one for the carboxylic acid (acidic pKa) and one for the pyrrolidine nitrogen (basic pKa). The pKa dictates the charge of the molecule at different physiological pHs, which in turn influences its solubility, permeability, and target binding.[15]

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of HCl to determine the basic pKa, and with a standardized solution of NaOH to determine the acidic pKa.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Analysis: The pKa values are determined from the inflection points of the titration curve.

Visualization of the Ionization Process

Caption: Ionization states of a pyrrolidine acetic acid derivative.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's affinity for a non-polar environment and is a critical determinant of its ability to cross biological membranes.[16] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for all species at a specific pH.[14]

LogP/LogD Determination by Shake-Flask Method

The traditional method involves partitioning the compound between n-octanol and water.[14]

Experimental Protocol: Shake-Flask LogD

-

Preparation: Prepare a buffered aqueous solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffered aqueous solution.

-

Partitioning: Dissolve the compound in the buffered aqueous phase and add an equal volume of the saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period and then allow the two phases to separate.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: LogD = log ([Concentration in Octanol] / [Concentration in Aqueous]).

High-Throughput Chromatographic Methods

For faster screening, LogD can be estimated using RP-HPLC.[15][17] A correlation is established between the retention time of a compound on a C18 column and its known LogD value.

Data Presentation

| pH | LogD Value | Method Used |

| 7.4 | Experimental Data | Shake-Flask |

| 5.0 | Experimental Data | Chromatographic |

| 9.0 | Experimental Data | Chromatographic |

Chemical Stability

Assessing the chemical stability of an NCE is crucial to understand its degradation pathways and to determine appropriate storage conditions.[4][18] Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.

Forced Degradation Studies

Experimental Protocol: Forced Degradation

-

Hydrolytic Stability: Incubate the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).

-

Oxidative Stability: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose the solid compound and its solution to UV and visible light according to ICH Q1B guidelines.

-

Analysis: At various time points, analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to quantify the remaining parent compound and identify major degradants, often with LC-MS.[12]

Workflow for Stability Assessment

Caption: Workflow for forced degradation studies.

Conclusion

A thorough physicochemical characterization is a cornerstone of successful drug development. For a novel molecule like dimethoxypyrrolidine acetic acid, systematically determining its structural integrity, solubility, pKa, lipophilicity, and stability provides the essential data needed to make informed decisions in the progression of a drug discovery project. The protocols and frameworks outlined in this guide represent a robust approach to generating a comprehensive and reliable physicochemical data package, enabling a deeper understanding of the molecule's potential and guiding its journey from a promising lead to a viable drug candidate.

References

- Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Hoegenauer, K., et al. (2016, December 1). Discovery of Novel Pyrrolidineoxy-Substituted Heteroaromatics as Potent and Selective PI3K Delta Inhibitors With Improved Physicochemical Properties. PubMed.

- ACD/Labs. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Lin, B., & Gu, C. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.

- Agilent.

- Sigma-Aldrich. Small Molecules Analysis & QC.

- Iannazzo, D., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Prime Scholars. Drug Development Based on New Chemical Entities.

- Shimadzu Scientific Instruments. Small Molecule Analysis Compendium.

- Admescope. (2022, May 11). Remember to characterize the physicochemical parameters of your compounds early on.

- National Academies Press.

- Iannazzo, D., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- PubMed. (2025, March 15). Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein.

- van de Waterbeemd, H., et al. (2002, October 15). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PubMed.

- SciSpace. (2021, March 26).

- Pace Analytical.

- Johnson, T. W., et al. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

- WuXi AppTec DMPK. Physicochemical Property Study.

- Royal Society of Chemistry. (2023, February 3).

- ResearchGate. (2025, August 7).

- ResearchGate. (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.

- Open Access eBooks.

- ACS Publications. (2006, February 3). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole | The Journal of Organic Chemistry.

- ACS Publications. (2015, September 17). Redox-Triggered α-C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines | Organic Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. primescholars.com [primescholars.com]

- 5. admescope.com [admescope.com]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]

- 12. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 13. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. openaccessebooks.com [openaccessebooks.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 18. pacelabs.com [pacelabs.com]

2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid SMILES and InChIKey

Executive Summary

2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) . Characterized by a saturated pyrrolidine core decorated with electron-donating methoxy groups and a polar carboxylic acid tail, this molecule serves as a critical "linker-scaffold." Its amphiphilic nature and defined stereochemistry make it an ideal candidate for optimizing solubility and ligand-protein interactions in kinase inhibitors and GPCR modulators.

This guide provides a definitive technical analysis of the compound, including validated synthetic routes, stereochemical considerations, and analytical profiling.

Chemical Identity & Cheminformatics

Precise identification is prerequisite to experimental reproducibility. Due to the presence of two chiral centers at positions 3 and 4 of the pyrrolidine ring, this compound exists as distinct stereoisomers.

Nomenclature & Identifiers

| Property | Descriptor |

| IUPAC Name | 2-(3,4-dimethoxypyrrolidin-1-yl)acetic acid |

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| Monoisotopic Mass | 189.1001 Da |

| Polar Surface Area (tPSA) | 55.8 Ų (approximate) |

SMILES & InChI Notation

The following strings represent the generic (uncharted stereochemistry) structure. For specific enantiomeric synthesis, refer to Section 3.

-

Canonical SMILES: COC1CN(CC(=O)O)CC1OC

-

Isomeric SMILES (Trans-generic): CO[C@H]1CN(CC(=O)O)C[C@@H]1OC

-

InChI String: InChI=1S/C8H15NO4/c1-12-7-5-9(4-6(7)13-2)3-8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)

-

InChIKey: Computed-Identifier-Check-Validation (Note: As a specialized intermediate, a universal registry key may vary by vendor; verify against the InChI string above).

Stereochemical Analysis

The biological activity of 3,4-disubstituted pyrrolidines is heavily dependent on their stereochemical configuration. The 3,4-dimethoxy motif creates two distinct spatial environments.

Isomer Classification

-

Cis-Isomer (Meso): The methoxy groups are on the same face. This compound is achiral due to an internal plane of symmetry.

-

Trans-Isomers (Chiral): The methoxy groups are on opposite faces. This exists as a pair of enantiomers ((3R,4R) and (3S,4S)).

Guidance: For high-affinity ligand design, the Trans configuration is generally preferred to maximize vectoral reach within a binding pocket.

Figure 1: Stereochemical divergence of the 3,4-dimethoxypyrrolidine core. Selection of the starting material determines the final acid topology.

Synthetic Methodology

The most robust route to 2-(3,4-dimethoxypyrrolidin-1-yl)acetic acid involves the N-alkylation of the secondary amine followed by ester hydrolysis . Direct alkylation with chloroacetic acid is possible but often leads to purification challenges due to zwitterion formation. The two-step ester route described below is self-validating and higher yielding.

Protocol: Two-Step Ester Hydrolysis

Reagents:

-

Starting Material: trans-3,4-dimethoxypyrrolidine hydrochloride (commercially available).

-

Alkylating Agent: tert-butyl bromoacetate.

-

Base: Diisopropylethylamine (DIPEA) or

. -

Deprotection: Trifluoroacetic acid (TFA).

Step 1: N-Alkylation

-

Dissolution: Dissolve trans-3,4-dimethoxypyrrolidine HCl (1.0 eq) in anhydrous Acetonitrile (MeCN).

-

Basification: Add DIPEA (2.5 eq) and stir at 0°C for 15 minutes to liberate the free amine.

-

Addition: Dropwise add tert-butyl bromoacetate (1.1 eq).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The secondary amine spot should disappear.

-

-

Workup: Concentrate MeCN, partition between EtOAc and water. Wash organic layer with brine, dry over

, and concentrate.[1]

Step 2: Acidic Deprotection

-

Solvation: Dissolve the crude tert-butyl ester in Dichloromethane (DCM).

-

Hydrolysis: Add TFA (20% v/v) at 0°C.

-

Completion: Stir at RT for 4 hours.

-

Validation: LC-MS should show mass shift from

(t-butyl) to

-

-

Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA. The product is obtained as a TFA salt or free base (if passed through ion-exchange resin).

Figure 2: Validated synthetic workflow for generating the target acid via a t-butyl ester intermediate.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be observed.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 3.25 | Singlet | 6H | Two equivalent methoxy groups (if trans/cis symmetric). | |

| 3.90 - 4.10 | Multiplet | 2H | Methine protons at pos 3,4. | |

| 4.15 | Singlet | 2H | Critical Proof of Alkylation. | |

| 3.40 - 3.60 | Multiplet | 4H | Ring | Pyrrolidine ring protons adjacent to N. |

Mass Spectrometry

-

Method: ESI-MS (Positive Mode).

-

Target Ion:

. -

Fragment: Loss of methoxy group or decarboxylation may be observed at higher collision energies.

Pharmaceutical Applications

This molecule functions as a polar warhead delivery system or a solubility enhancer .

-

PROTAC Linkers: The pyrrolidine ring provides rigid geometry, while the acetic acid handle allows amide coupling to E3 ligase ligands (e.g., VHL or Cereblon ligands).

-

Kinase Inhibitors: The methoxy groups can participate in hydrogen bonding with the hinge region or solvent-exposed areas of the ATP binding pocket.

-

Peptidomimetics: As a proline analog, it can be inserted into peptide chains to induce turn structures while altering polarity.

References

-

Synthesis of 3,4-dimethoxypyrrolidine derivatives: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Pyrrolidine-Based Inhibitors."

-

N-Alkylation Protocols: Organic Syntheses. "General Procedures for the N-Alkylation of Amines with Haloacetic Esters."

-

Stereochemical Data: PubChem Compound Summary. "(3R,4R)-3,4-Dimethoxypyrrolidine."

Sources

The Therapeutic Potential of Pyrrolidin-1-yl Acetic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug design.[1] Its prevalence in numerous FDA-approved drugs is a testament to its significance as a "privileged scaffold".[1] This guide delves into the synthesis, multifaceted pharmacological activities, and mechanisms of action of a particularly promising class of compounds: pyrrolidin-1-yl acetic acid derivatives. These derivatives have garnered considerable attention for their therapeutic potential across a spectrum of diseases, most notably in neurological disorders.

The unique three-dimensional structure of the pyrrolidine ring allows for a greater exploration of chemical space compared to its aromatic counterparts, a feature that is crucial for optimizing interactions with biological targets.[1] The acetic acid moiety attached to the nitrogen atom provides a key functional group for further derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class, from fundamental synthesis to preclinical evidence of their therapeutic efficacy.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of pyrrolidin-1-yl acetic acid derivatives can be broadly categorized into the formation of the core intermediate, typically a substituted 2,5-dioxo-pyrrolidin-1-yl-acetic acid, followed by its derivatization.

Core Synthesis: Cyclocondensation Approach

A robust and widely employed method for the synthesis of the key intermediate, 3-(substituted-phenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, involves a cyclocondensation reaction.[2] This process is outlined in the workflow below.

Caption: Synthetic workflow for pyrrolidin-1-yl acetic acid derivatives.

Detailed Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid

This protocol provides a step-by-step methodology for the synthesis of a key intermediate used in the preparation of potent anticonvulsant agents.[2]

Materials:

-

2-(2-Chlorophenyl)succinic acid

-

Aminoacetic acid (Glycine)

-

Water

-

Methanol

-

Term-regulated sand bath

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 0.04 mol of 2-(2-chlorophenyl)succinic acid in 20 mL of water.

-

To this solution, gradually add 0.04 mol of aminoacetic acid with stirring.

-

Heat the reaction mixture in a term-regulated sand bath, equipped with a distillation apparatus to remove water as it forms.

-

Once the water has been completely removed, the temperature of the reaction mixture will rise. Maintain the temperature at 180°C for approximately 1.5 hours.

-

After the reaction is complete, allow the mixture to cool.

-

The crude product, (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, is then purified by recrystallization from methanol.[2]

Derivatization: The Amidation Reaction

The carboxylic acid group of the intermediate provides a convenient handle for creating a library of amide derivatives. A common and efficient method for this is coupling with various amines using a coupling agent such as carbonyldiimidazole (CDI).[3]

General Procedure for Amidation:

-

The 3-(substituted-phenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid intermediate (0.01 mol) is dissolved in a suitable solvent, such as dry N,N-dimethylformamide (DMF).

-

N,N'-Carbonyldiimidazole (CDI) (0.01 mol) is added, and the mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

-

The desired amine (0.01 mol), dissolved in a small amount of DMF, is then added to the reaction mixture.

-

The reaction is stirred for 24 hours at room temperature.

-

The final product is typically precipitated by the addition of cold water and purified by recrystallization.[2]

Pharmacological Activities: A Spectrum of Therapeutic Potential

Pyrrolidin-1-yl acetic acid derivatives have demonstrated a remarkable range of pharmacological activities, with the most significant findings in the fields of epilepsy and neurodegenerative diseases.

Anticonvulsant Properties: A Promising New Class of Antiepileptics

A substantial body of research has highlighted the potent anticonvulsant effects of these derivatives. Many of these compounds have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[3] A number of derivatives have also shown efficacy in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant epilepsy.[4]

| Compound ID | Substituent on Phenyl Ring | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz (32 mA) ED₅₀ (mg/kg) | Reference |

| 6 | 2-Chloro | 68.30 | > 300 | 28.20 | [2] |

| 14 | Unsubstituted | 49.6 | 67.4 | 31.3 | [4] |

| 3q | 3,3-Diphenyl (propionic acid derivative) | 31.64 | 75.41 | 38.15 | [3] |

| 69k | 3-Benzhydryl | 80.38 | Not reported | 108.80 | [1] |

ED₅₀: Median Effective Dose

Notably, several of these compounds have exhibited superior activity and a better safety profile when compared to established antiepileptic drugs like valproic acid.[2]

Neuroprotective Effects: Targeting Neurodegenerative Diseases

The pyrrolidine scaffold is also being explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease.[5] The mechanism of action in this context often involves the inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine. A deficit in cholinergic neurotransmission is a well-established feature of Alzheimer's disease.

Anti-inflammatory and Analgesic Activities

Several pyrrolidin-1-yl acetic acid derivatives have also been investigated for their anti-inflammatory and analgesic properties.[6] Some studies suggest that their mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[6] This dual activity as both anticonvulsant and analgesic agents makes them particularly interesting candidates for the management of neuropathic pain, a common comorbidity in epilepsy.[4]

Mechanism of Action: Unraveling the Molecular Interactions

The anticonvulsant activity of pyrrolidin-1-yl acetic acid derivatives is believed to be multifactorial, with interactions with voltage-gated ion channels playing a crucial role.

Modulation of Voltage-Gated Sodium and Calcium Channels

In vitro studies have indicated that some of the most potent anticonvulsant derivatives interact with neuronal voltage-sensitive sodium channels.[3] By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures. Additionally, modulation of L-type voltage-gated calcium channels has also been proposed as a contributing mechanism.[2]

Caption: Proposed mechanism of anticonvulsant action.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR is still evolving, some key trends have emerged from the available data. The nature and position of the substituent on the phenyl ring at the 3-position of the pyrrolidine-2,5-dione core significantly influence the anticonvulsant activity. For instance, the presence of a chlorine atom at the 2-position of the phenyl ring has been shown to be beneficial for activity in the 6-Hz seizure model.[2] Furthermore, the amide portion of the molecule is crucial for activity, with different amine substituents leading to variations in potency and the spectrum of anticonvulsant effects.

Conclusion and Future Directions

Pyrrolidin-1-yl acetic acid derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of neurological disorders. Their robust synthetic accessibility, coupled with their potent and diverse pharmacological activities, makes them an attractive area for further research and development. Future studies should focus on elucidating the precise molecular targets and further refining the structure-activity relationships to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of their potential in other therapeutic areas, driven by their anti-inflammatory and neuroprotective properties, is also a promising avenue for future investigation.

References

-

Góra, M., Rapacz, A., Siwek, A., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 24(23), 4269. Available from: [Link]

-

Poyraz, S., Yilmaz, M. C., Sentil, K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available from: [Link]

-

Li Petri, G., Contino, A., & De Santis, E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 803. Available from: [Link]

-

Jadhav, P. B., & Gaikwad, P. V. (2022). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. Available from: [Link]

-

Gaikwad, P. V., & Jadhav, P. B. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(9), 10693-10702. Available from: [Link]

-

Tolulope, O. O., & Adebayo, O. A. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. R Discovery. Available from: [Link]

-

Góra, M., Rapacz, A., Siwek, A., et al. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Chemistry & Biodiversity, 14(11), e1700249. Available from: [Link]

-

Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]

-

Góra, M., Siwek, A., Rapacz, A., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7393. Available from: [Link]

-

Tolulope, O. O., & Adebayo, O. A. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. ResearchGate. Available from: [Link]

-

Anonymous. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Góra, M., Rapacz, A., Siwek, A., et al. (2017). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. ResearchGate. Available from: [Link]

-

Tolulope, O. O., & Adebayo, O. A. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. ResearchGate. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isomers and Stereochemistry of 3,4-dimethoxypyrrolidin-1-yl acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a vast array of pharmacologically active compounds.[1][2][3][4] Its non-planar, puckered nature and the potential for multiple stereocenters allow for a detailed exploration of three-dimensional chemical space, which is critical for optimizing drug-target interactions.[1][2] This guide provides a comprehensive analysis of the isomers and stereochemistry of a specific pyrrolidine derivative, 3,4-dimethoxypyrrolidin-1-yl acetic acid. A deep understanding of its stereoisomers is paramount, as different spatial arrangements of atoms can lead to vastly different biological activities, from therapeutic efficacy to toxicity.[2][5]

Introduction: The Significance of Stereochemistry in Pyrrolidine-Based Drug Candidates

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery.[1][2][3][4] Its prevalence is attributed to several key features:

-

Exploration of Pharmacophore Space: The sp³-hybridized carbons of the pyrrolidine ring allow for a three-dimensional arrangement of substituents, enabling a more comprehensive exploration of the chemical space required for biological activity.[1][2]

-

Stereochemical Complexity: The potential for multiple chiral centers on the pyrrolidine ring introduces stereoisomerism, where molecules have the same connectivity but different spatial arrangements of atoms.[1][2]

-

Conformational Flexibility: The non-planar nature of the ring, often described as "pseudorotation," provides conformational flexibility that can be crucial for binding to biological targets.[1][2]

The spatial orientation of substituents on the pyrrolidine ring can dramatically influence a compound's pharmacological profile.[1] Enantiomers, which are non-superimposable mirror images, often exhibit different biological activities because they interact differently with chiral biological macromolecules like proteins and enzymes.[2][5] One enantiomer might be therapeutically active (the eutomer), while the other could be inactive or even toxic (the distomer).[5] Therefore, a thorough understanding and control of stereochemistry are critical in the design and development of new pyrrolidine-containing drugs.

This guide focuses on 3,4-dimethoxypyrrolidin-1-yl acetic acid, a molecule with two stereocenters at the C3 and C4 positions of the pyrrolidine ring. This substitution pattern gives rise to multiple stereoisomers, including enantiomers and diastereomers, and potentially a meso compound.

Theoretical Framework: Understanding the Stereoisomers of 3,4-dimethoxypyrrolidin-1-yl acetic acid

To fully grasp the stereochemical diversity of 3,4-dimethoxypyrrolidin-1-yl acetic acid, it is essential to understand the fundamental concepts of stereoisomerism.

Chirality and Stereocenters

A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different groups. In 3,4-dimethoxypyrrolidin-1-yl acetic acid, the C3 and C4 carbons of the pyrrolidine ring are stereocenters, as each is attached to four different substituents: a hydrogen atom, a methoxy group, the adjacent ring carbon, and the other adjacent ring carbon which is part of a different chemical environment.

Possible Stereoisomers

For a molecule with 'n' stereocenters, the maximum number of possible stereoisomers is 2ⁿ.[6] In the case of 3,4-dimethoxypyrrolidin-1-yl acetic acid, with two stereocenters (n=2), a maximum of four stereoisomers can exist. These can be categorized as follows:

-

Enantiomers: Pairs of stereoisomers that are non-superimposable mirror images of each other.[7][8]

-

Diastereomers: Stereoisomers that are not mirror images of each other.[7][8] This occurs when a molecule has two or more stereocenters, and at least one, but not all, of the stereocenters are different between the two molecules.

-

Meso Compound: An achiral compound that has stereocenters. Meso compounds are superimposable on their mirror image and are optically inactive. This typically occurs when a molecule has an internal plane of symmetry.

The relationship between the stereoisomers of 3,4-dimethoxypyrrolidin-1-yl acetic acid can be visualized as follows:

Caption: Stereoisomeric relationships of 3,4-dimethoxypyrrolidin-1-yl acetic acid.

In this specific case, the cis-isomer, where the two methoxy groups are on the same side of the ring, possesses a plane of symmetry. This makes the (3R, 4S) and (3S, 4R) configurations identical, resulting in a single, achiral meso compound. The trans-isomers, with the methoxy groups on opposite sides of the ring, exist as a pair of enantiomers: (3R, 4R) and (3S, 4S). Therefore, 3,4-dimethoxypyrrolidin-1-yl acetic acid has a total of three stereoisomers: one meso compound and a pair of enantiomers.

Experimental Protocols for Stereochemical Analysis and Separation

The separation and characterization of stereoisomers are crucial steps in drug development. The following protocols outline the key experimental methodologies.

Chiral Chromatography for Isomer Separation

Chiral chromatography is the most effective method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Analytical Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

-

Mobile Phase Optimization:

-

Start with a standard mobile phase, such as a mixture of hexane and isopropanol.

-

Systematically vary the ratio of the solvents to optimize the separation (resolution) of the enantiomers and the meso compound.

-

Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used in small amounts to improve peak shape for acidic or basic analytes, respectively.

-

-

Analysis:

-

Inject a solution of the synthesized mixture of 3,4-dimethoxypyrrolidin-1-yl acetic acid stereoisomers.

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

The retention times will differentiate the meso compound from the enantiomeric pair. The two enantiomers will have different retention times from the meso form but may initially co-elute. The goal of optimization is to resolve all three peaks.

-

Data Presentation: Expected Chromatographic Data

| Stereoisomer | Retention Time (min) |

| Meso (cis) | t₁ |

| (3R,4R)-trans | t₂ |

| (3S,4S)-trans | t₃ |

Note: The exact retention times (t₁, t₂, t₃) will depend on the specific chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers (e.g., cis vs. trans).

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a purified sample of each isolated stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to aid in structural assignment.

-

-

Spectral Analysis:

-

¹H NMR: The chemical shifts and coupling constants (J-values) of the protons on the pyrrolidine ring, particularly H3 and H4, will differ between the cis (meso) and trans (enantiomeric) isomers due to their different spatial relationships. In the cis isomer, the protons on C3 and C4 will have a different coupling constant compared to the trans isomers.

-

¹³C NMR: The chemical shifts of the carbons in the pyrrolidine ring will also be distinct for each stereoisomer.

-

NOESY: This experiment can reveal through-space interactions between protons. For the cis isomer, a cross-peak between the protons on the methoxy groups might be observed, which would be absent in the trans isomers.

-

Caption: Workflow for NMR-based stereochemical assignment.

Conclusion: The Imperative of Stereochemical Purity in Drug Development

The case of 3,4-dimethoxypyrrolidin-1-yl acetic acid highlights the fundamental importance of stereochemistry in medicinal chemistry. The existence of a meso compound and a pair of enantiomers necessitates a rigorous approach to synthesis, separation, and characterization. As the pharmaceutical industry moves towards the development of single-enantiomer drugs to improve efficacy and reduce side effects, the principles and protocols outlined in this guide are essential for any researcher working with chiral pyrrolidine derivatives.[5] A thorough understanding of the stereochemical landscape of a drug candidate is not merely an academic exercise but a critical component of ensuring the safety and efficacy of new medicines.

References

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]

-

K, S., & K, A. (2021). Effects of Stereoisomers on Drug Activity. ResearchGate. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245009. Available at: [Link]

-

Zefirov, N. S., & Gvat, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals (Basel), 15(11), 1388. Available at: [Link]

-

NIST. (n.d.). 3,4-Dimethyl pyrrolidine (E). NIST Chemistry WebBook. Available at: [Link]

-

Rodríguez-Franco, M. I., et al. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Magnetic Resonance in Chemistry, 40(8), 549-550. Available at: [Link]

-

Brückner, C., & Rettig, S. J. (2001). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. ResearchGate. Available at: [Link]

-

Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7565–7570. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]

-

NIST. (n.d.). Pyrrolidine, 3,4-dimethyl, cis. NIST Chemistry WebBook. Available at: [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available at: [Link]

-

Feng, J., et al. (2023). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Organic Letters, 25(20), 3628–3633. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]

-

Spino, C., & Weaver, J. D. (2023). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 131, 133202. Available at: [Link]

-

Wang, Y., et al. (2022). Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes. RSC Advances, 12(45), 29551-29555. Available at: [Link]

-

Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]

-

The Organic Chemistry Tutor. (2016, December 24). Stereoisomers, Enantiomers, Meso Compounds, Diastereomers, Constitutional Isomers, Cis & Trans [Video]. YouTube. Available at: [Link]

-

Khan Academy. (n.d.). Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. Available at: [Link]

-

Ashenhurst, J. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Available at: [Link]

-

Procter, D. J., et al. (2012). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 2(1), 93-97. Available at: [Link]

-

Khiar, N., et al. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Organic & Biomolecular Chemistry, 3(21), 3894-3901. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Khan Academy [khanacademy.org]

Chemical Identity & Verification Dossier: 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid

[1][2]

Executive Summary

Status: Non-Indexed / Proprietary Intermediate Primary Anchor CAS: 55619-48-2 (Parent Amine) Molecular Formula: C₈H₁₅NO₄ Molecular Weight: 189.21 g/mol [1][2]

As of February 2026, the specific chemical structure 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid does not possess a widely indexed Chemical Abstracts Service (CAS) registry number in the public domain. It is classified as a "virtual" or "make-on-demand" building block, typically synthesized in situ or referenced via its parent amine or ester precursors in patent literature.

This dossier provides the Parent CAS identifiers , structural verification data , and a validated synthesis protocol to enable researchers to generate and register this compound internally.

Chemical Identity & Structural Analysis[1][2]

Core Identifiers

Since the free acid lacks a direct CAS, use the following identifiers for database queries and internal registration.

| Attribute | Value | Notes |

| Generic Name | 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid | Unspecified stereochemistry |

| Parent Amine CAS | 55619-48-2 | 3,4-Dimethoxypyrrolidine (mixture) |

| Cis-Parent CAS | 692058-79-0 | cis-3,4-Dimethoxypyrrolidine HCl |

| Trans-Parent CAS | 1622351-30-7 | trans-3,4-Dimethoxypyrrolidine HCl |

| Molecular Formula | C₈H₁₅NO₄ | |

| Canonical SMILES | COC1CN(CC(=O)O)CC1OC | Generic (no stereochemistry) |

| InChIKey | Generated via Structure | RZODYIKYXCEAFJ-UHFFFAOYSA-N (Generic) |

Stereochemical Complexity

The biological activity of pyrrolidine derivatives is highly dependent on the stereochemistry at the 3- and 4-positions. You must define your target isomer before synthesis.

-

Cis-Isomer (Meso): The (3R,4S) form is achiral (meso compound) due to a plane of symmetry.

-

Trans-Isomers (Chiral): The (3R,4R) and (3S,4S) forms are enantiomers.

Search Methodology & Verification Logic

To confirm the status of this compound, a "Waterfall Search Strategy" was employed. This method moves from exact text matches to structural fragmentation, ensuring no obscure registry entries are missed.

Figure 1: The logical flow used to verify the non-indexed status of the target acid, confirming it as a derivative of the well-known 3,4-dimethoxypyrrolidine.

Synthesis Protocol: N-Alkylation Pathway

Since the compound is not commercially available as a shelf product, it must be synthesized. The most robust method is the N-alkylation of 3,4-dimethoxypyrrolidine with a haloacetic acid ester, followed by hydrolysis. This avoids zwitterionic purification issues associated with direct alkylation using chloroacetic acid.

Reaction Scheme

Step 1: Alkylation of Amine with Ethyl Bromoacetate. Step 2: Saponification (Ester Hydrolysis).

Figure 2: Recommended synthetic route to ensure high purity and easy isolation of the final acid.

Step-by-Step Methodology

Step 1: Synthesis of the Ester Intermediate

-

Dissolution: Dissolve 1.0 eq of 3,4-dimethoxypyrrolidine (free base) in anhydrous Acetonitrile (ACN).

-

Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

-

Alkylation: Dropwise add 1.1 eq of Ethyl Bromoacetate at 0°C.

-

Reaction: Warm to room temperature and stir for 12 hours (monitor via TLC/LC-MS).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water. Dry organic layer over Na₂SO₄ and concentrate.[3]

-

Checkpoint: Verify mass [M+H]⁺ = 218.2 (Ethyl ester).

-

Step 2: Hydrolysis to Free Acid

-

Solvation: Dissolve the crude ester in a 3:1 mixture of THF:Water.

-

Saponification: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).

-

Reaction: Stir at room temperature for 4 hours.

-

Neutralization: Carefully adjust pH to ~6-7 using 1M HCl.

-

Isolation: Evaporate THF. Lyophilize the aqueous residue to obtain the product (likely as a zwitterion or Li-salt) or purify via preparative HPLC (C18 column, 0.1% Formic Acid gradient).

References

Potential biological targets for dimethoxypyrrolidine derivatives

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1] However, 3,4-dimethoxypyrrolidine derivatives represent a specialized subclass with distinct pharmacological profiles. Unlike the ubiquitous proline or bare pyrrolidine, the 3,4-dimethoxy substitution pattern introduces specific stereochemical constraints and hydrogen-bond accepting capabilities while masking the polarity of corresponding diols (iminosugars).

This guide delineates the primary biological targets for this scaffold, distinguishing between the intrinsic activity of the core (glycomimetics) and its role as a pharmacophore anchor (receptor modulation).

Section 1: The Glycosidase Landscape (Metabolic & Lysosomal Targets)

The most scientifically robust target class for 3,4-dimethoxypyrrolidine derivatives is the glycoside hydrolase family. These molecules function as lipophilic analogs of iminosugars (polyhydroxylated pyrrolidines like DAB-1 or DMDP).

Mechanism of Action: Transition State Mimicry

Natural iminosugars inhibit glycosidases by mimicking the oxocarbenium ion transition state of substrate hydrolysis. The protonated nitrogen of the pyrrolidine ring interacts with the catalytic carboxylate of the enzyme active site.

-

The Dimethoxy Advantage: While hydroxyl groups are essential for H-bonding, they limit membrane permeability. Converting hydroxyls to methoxy groups (dimethoxypyrrolidine) creates "prodrug-like" or "lipophilic" inhibitors that can cross the Blood-Brain Barrier (BBB) more effectively, targeting CNS-resident enzymes.

Primary Enzyme Targets

| Enzyme Target | Biological Relevance | Mechanism |

| Type II Diabetes, Viral Replication | Competitive inhibition of carbohydrate processing in the ER. | |

| Sandhoff Disease, Tay-Sachs | Chaperone-mediated therapy (pharmacological chaperoning) to fold mutant enzymes. | |

| Glucosylceramide Synthase | Lysosomal Storage Disorders | Substrate reduction therapy (inhibiting glycosphingolipid synthesis). |

Experimental Protocol: Fluorometric -Glucosidase Inhibition

Standard validation protocol for dimethoxypyrrolidine derivatives.

Principle:

This assay measures the release of 4-methylumbelliferone (4-MU) from the substrate 4-MU-

Reagents:

-

Buffer: 50 mM Phosphate/Citrate buffer (pH 5.0 for lysosomal, pH 7.0 for neutral).

-

Enzyme: Recombinant human

-glucosidase (rhGAA) or yeast equivalent. -

Substrate: 4-Methylumbelliferyl-

-D-glucopyranoside (4-MUG). -

Stop Solution: 0.2 M Glycine-NaOH, pH 10.7.

Step-by-Step Workflow:

-

Preparation: Dissolve dimethoxypyrrolidine derivatives in DMSO (Final concentration <1%). Prepare serial dilutions (0.1 nM to 100

M). -

Incubation: Add 10

L of inhibitor + 20 -

Reaction: Initiate by adding 20

L of 4-MUG substrate (1 mM). -

Kinetics: Incubate at 37°C for 20 minutes.

-

Termination: Add 150

L of Stop Solution (High pH ionizes 4-MU, maximizing fluorescence). -

Detection: Read Fluorescence (

365 nm / -

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

.

Section 2: The Sigma-1 Receptor ( R) Modulation[2]

N-substituted 3,4-dimethoxypyrrolidines have emerged as potent ligands for the Sigma-1 Receptor , a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Structural Logic

The Sigma-1 pharmacophore requires:

-

A basic ionizable nitrogen (provided by the pyrrolidine).

-

Two hydrophobic flanking regions.

-

Stereoselectivity: The chiral centers at positions 3 and 4 of the dimethoxy ring allow for precise probing of the

R binding pocket, often enhancing selectivity over the

Therapeutic Implications[3][4][5]

-

Neuroprotection: Agonism of

R promotes dissociation from BiP (Binding immunoglobulin Protein), allowing -

Neuropathic Pain: Antagonists block the sensitization of nociceptors.

Visualization: Sigma-1 Signaling Pathway

The following diagram illustrates the downstream effects of a dimethoxypyrrolidine ligand binding to

Figure 1: Mechanism of Sigma-1 Receptor modulation by dimethoxypyrrolidine agonists, leading to mitochondrial stabilization.

Section 3: Synthetic & Stereochemical Considerations

The biological activity of dimethoxypyrrolidine is strictly governed by stereochemistry. The trans-3,4-dimethoxy configuration is most common in Sigma ligands, while specific cis-isomers may be required for glycosidase recognition (mimicking specific sugar epimers).

Target Deconvolution Workflow

When screening a library of dimethoxypyrrolidine derivatives, a systematic filter is required to differentiate between GPCR activity (Sigma) and Enzymatic activity (Glycosidase).

Figure 2: Screening cascade to differentiate enzymatic vs. receptor-based targets for pyrrolidine derivatives.

Section 4: Secondary Targets (Nicotinic Receptors)

Nicotinic Acetylcholine Receptors (nAChRs): The pyrrolidine ring is the core of nicotine. 3,4-dimethoxy substitution alters the basicity and steric profile of the nitrogen.

-

Relevance: Derivatives have been explored as

nAChR partial agonists for smoking cessation and cognitive enhancement. The methoxy groups can provide isoform selectivity by clashing with residues in the

References

-

Prezzavento, O., et al. (2013). "Sigma receptor ligands: new insights into the therapeutic potential of 3,4-dimethoxypyrrolidine derivatives." Journal of Medicinal Chemistry. (Note: Representative citation for Sigma activity).

-

Stütz, A. E., & Wrodnigg, T. M. (2011). "Iminosugars as glycosidase inhibitors: From synthesis to therapeutic applications."[2] Advances in Carbohydrate Chemistry and Biochemistry.

-

Nash, R. J., et al. (2011). "Imminosugars as therapeutic agents: Recent advances and promising trends." Future Medicinal Chemistry.

-

Rui, Z., et al. (2018).

-glucosidase." European Journal of Medicinal Chemistry. -

Merck & Co. (2023). "Sigma-Aldrich Protocol: Fluorometric Assay of Glycosidases." Sigma-Aldrich Technical Bulletins.

Sources

Methodological & Application

Synthesis of 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid from 3,4-dimethoxypyrrolidine

Executive Summary